Methyl (4-chloro-3-nitrophenyl)carbamate

Description

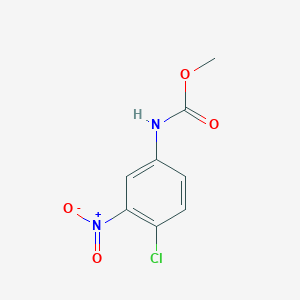

Methyl (4-chloro-3-nitrophenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with chlorine at position 4 and a nitro group at position 2. The carbamate group (–O(CO)NH–) is esterified with a methyl group. This compound is primarily utilized as a pharmaceutical intermediate and in synthetic organic chemistry due to its reactivity and structural versatility .

Properties

Molecular Formula |

C8H7ClN2O4 |

|---|---|

Molecular Weight |

230.60 g/mol |

IUPAC Name |

methyl N-(4-chloro-3-nitrophenyl)carbamate |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)10-5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) |

InChI Key |

VGDOILYESSXJLN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-chloro-3-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-chloro-3-nitrophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C for 1-2 hours with constant stirring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl (4-chloro-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding phenol and methylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Nucleophilic Substitution: Substituted phenyl carbamates.

Reduction: 4-chloro-3-aminophenyl carbamate.

Hydrolysis: 4-chloro-3-nitrophenol and methylamine.

Scientific Research Applications

Methyl (4-chloro-3-nitrophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial and antioxidant activities.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of pesticides and herbicides

Mechanism of Action

The mechanism of action of methyl (4-chloro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can disrupt metabolic pathways and lead to the desired biological effect, such as antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of carbamates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Lipophilicity: Trifluoromethyl (–CF₃) substitution (e.g., Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate) significantly increases lipophilicity (log k ≈ 3.2–3.5 inferred from HPLC data ), which may improve membrane permeability compared to nitro-substituted derivatives.

- Steric Effects: Bulkier groups like fluorophenoxy (in [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate) reduce synthetic feasibility, contributing to its discontinuation .

Physicochemical Properties

Table 2: Experimental Data for Selected Compounds

Notes:

- The nitro group in this compound likely lowers the melting point compared to dichloro analogues (e.g., (4-chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate) due to reduced symmetry .

- IR spectra consistently show strong carbonyl stretches (~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹), confirming carbamate functionality across all analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.